molecular formula C15H13N5O3 B5540334 N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No. B5540334
M. Wt: 311.30 g/mol
InChI Key: ABGFZIQMQCDIRO-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine, also known as DMNTF, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 356.4 g/mol.

Scientific Research Applications

Analogue of Nifurtimox

N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine shows similarities to nifurtimox, a drug used to treat Chagas disease. It's an analogue with activity against Trypanosoma cruzi, the parasite responsible for this disease. The compound's crystal structure reveals unique molecular conformations and interactions (Caracelli et al., 1996).

Reduction of Nitro Compounds

This compound is part of a broader class of chemicals used in reducing nitro compounds to amines. Such reductions are crucial in synthesizing drugs, biologically active molecules, and various industrial products. Graphene-based catalysts are particularly effective in these processes, highlighting the compound's potential in catalytic applications (Nasrollahzadeh et al., 2020).

Formation of DNA Adducts

This compound is also relevant in studies investigating the formation of DNA adducts. Such adducts are crucial in understanding the molecular mechanisms of carcinogenesis and cellular damage. This compound's metabolic pathways involve the formation of triazene adducts with adenine in DNA, both in vitro and in vivo (Koepke et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name

(E)-1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-10-6-14(20(21)22)11(2)5-13(10)15-4-3-12(23-15)7-18-19-8-16-17-9-19/h3-9H,1-2H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGFZIQMQCDIRO-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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